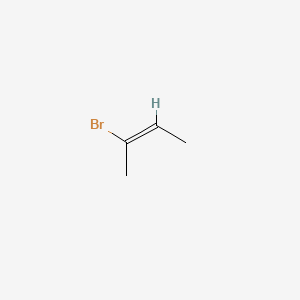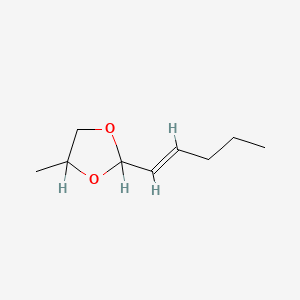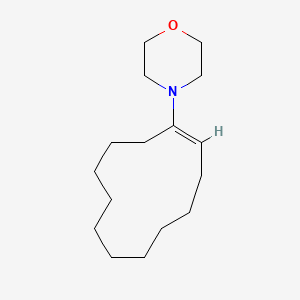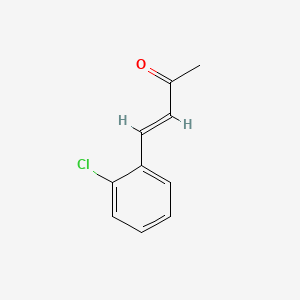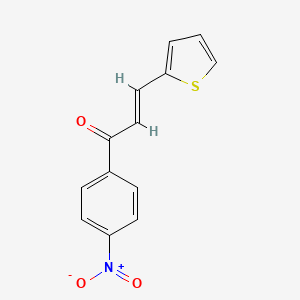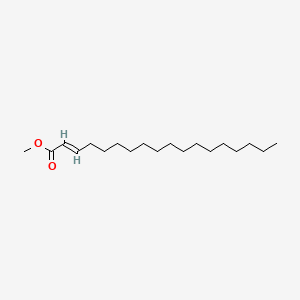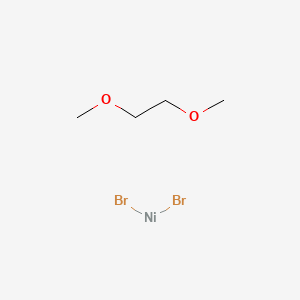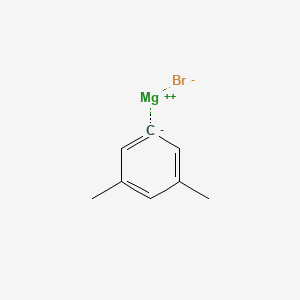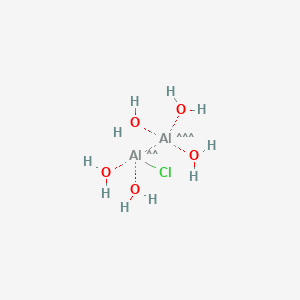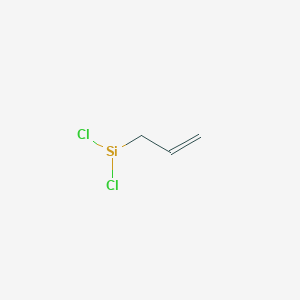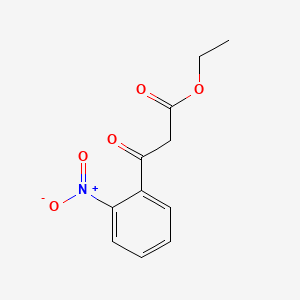
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
概要
説明
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is a chemical compound with the linear formula C11H11NO5 . It is a derivative of nitrophenyl compounds, which are known for their wide range of applications in the field of organic and medicinal chemistry .
Synthesis Analysis
The synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate and its derivatives can be achieved through various methods. One approach involves the use of 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) as the solvent under mild conditions without any bases . Another method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate can be analyzed using techniques such as two-dimensional nuclear magnetic resonance (2D NMR). This technique allows for a detailed understanding of the polymer microstructure .Chemical Reactions Analysis
The chemical reactions involving Ethyl 3-(2-nitrophenyl)-3-oxopropanoate can be complex and varied. For instance, one study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . Another study discussed the cyanoacetylation of amines, which is a reaction that can lead to the formation of biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate can be determined using various techniques. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .科学的研究の応用
Asymmetric Reduction in Organic Synthesis
Ethyl 3-aryl-3-oxopropanoates, including Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, have been reduced enantioselectively to their corresponding (S)-alcohols by fungi like Rhizopus arrhizus. This asymmetric reduction is significant in organic synthesis, particularly in creating chiral compounds used in various pharmaceuticals and agrochemicals (Salvi & Chattopadhyay, 2006).
Bioanalytical Method Development
In the field of bioanalytics, a quantitative method has been established for analyzing Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with an acetylcholinesterase inhibition property. This method follows USFDA guidelines and involves Liquid Chromatography-Mass Spectrometry, signifying the compound's potential in drug development (Nemani, Shard, & Sengupta, 2018).
Crystallography and Molecular Structure Analysis
Research in crystallography has revealed the detailed molecular structure of compounds similar to Ethyl 3-(2-nitrophenyl)-3-oxopropanoate. For instance, the crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate has been determined, providing insights into the molecular conformations and potential reactivity of such compounds (Loughzail et al., 2015).
Synthesis of Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates
A novel synthesis approach for substituted Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates has been developed. This synthesis involves the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, highlighting the versatility of ethyl 3-oxopropanoate derivatives in organic synthesis (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).
Role in Polymer Science
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate and related compounds have applications in polymer science. For example, Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, a related compound, has been synthesized and copolymerized to study the cooperative motion of polar side groups in amorphous polymers. This research has implications for optical storage and liquid crystalline properties (Meng, Natansohn, Barrett, & Rochon, 1996).
特性
IUPAC Name |
ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-5-3-4-6-9(8)12(15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZNCVIBJQPNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441787 | |
| Record name | ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |
CAS RN |
52119-39-8 | |
| Record name | Ethyl 2-nitro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52119-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

